molecular formula C20H24N2O2 B2585393 2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2379974-92-0

2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2585393
CAS No.: 2379974-92-0
M. Wt: 324.424
InChI Key: LSLHOFIKJMHZAR-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine
  • 2-Methyl-4-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine
  • 2-Methyl-4-{[1-(3-nitrobenzoyl)piperidin-4-yl]methoxy}pyridine

Uniqueness

2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbenzoyl group, in particular, may confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

(3-methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-4-3-5-18(12-15)20(23)22-10-7-17(8-11-22)14-24-19-6-9-21-16(2)13-19/h3-6,9,12-13,17H,7-8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLHOFIKJMHZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=CC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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